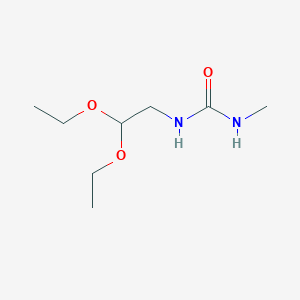

1-(2,2-Diethoxyethyl)-3-methylurea

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2,2-diethoxyethyl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3/c1-4-12-7(13-5-2)6-10-8(11)9-3/h7H,4-6H2,1-3H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSNINURKGPALG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)NC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455780 | |

| Record name | 1-(2,2-DIETHOXYETHYL)-3-METHYLUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61224-27-9 | |

| Record name | 1-(2,2-DIETHOXYETHYL)-3-METHYLUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 1 2,2 Diethoxyethyl 3 Methylurea

Reactivity Profiles of the Urea (B33335) Functional Group

The urea functional group is a versatile component in organic synthesis, capable of engaging in a range of reactions. Its reactivity is significantly influenced by the nature of its substituents.

The urea moiety contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to form robust hydrogen bonds. acs.orgnih.gov These interactions can be either intramolecular or intermolecular, creating various solid-state structures and influencing the molecule's conformation. acs.org The strength of these hydrogen bonds can be tuned by the electronic nature of the substituents on the urea nitrogens. rsc.org For instance, electron-withdrawing groups enhance the hydrogen-bond donor strength of the N-H protons. rsc.org

In the context of 1-(2,2-diethoxyethyl)-3-methylurea, the methyl group and the diethoxyethyl group influence the hydrogen bonding capabilities. The N-H protons can form hydrogen bonds with the carbonyl oxygen of another urea molecule or with solvent molecules. mdpi.com This hydrogen bonding can affect reaction pathways by pre-organizing the substrate for a particular reaction or by altering the nucleophilicity or electrophilicity of the urea atoms. mdpi.comfigshare.com

Table 1: Hydrogen Bonding Capabilities of the Urea Moiety

| Feature | Description | Potential Influence on Reactivity |

| Donors | Two N-H protons | Can activate electrophiles, participate in catalysis. |

| Acceptor | One C=O oxygen | Can be protonated to increase electrophilicity of the carbonyl carbon. |

| Interactions | Intermolecular and intramolecular | Can lead to self-assembly, influence crystal packing, and affect reaction stereochemistry. |

While the nitrogen atoms of urea are generally considered weakly nucleophilic, they can react with electrophilic carbonyl compounds. nih.govacs.org These reactions are often equilibrium-driven and may require acid catalysis. nih.gov For a reaction to proceed favorably, the carbonyl compound typically needs to be highly electrophilic, such as in the case of glyoxaldehydes or ninhydrin. nih.govacs.org The reaction often begins with the dehydration of a hydrated carbonyl to form the more reactive carbonyl species. nih.govacs.org The presence of two carbonyl groups in close proximity on the electrophile can drive the reaction forward by allowing the urea to form a stable five- or six-membered ring. nih.gov

Urea and its derivatives can also react with other electrophiles. For instance, hindered trisubstituted ureas have been shown to react with a range of nucleophiles under neutral conditions, suggesting they can act as masked isocyanates. nih.gov This reactivity stems from the steric hindrance around the nitrogen atoms, which facilitates the departure of a leaving group. nih.gov While this compound is not trisubstituted in this manner, the principles of electrophilic attack at the urea nitrogen or carbonyl oxygen are fundamental to its chemistry.

The urea moiety is a common participant in cyclization reactions to form a variety of heterocyclic structures. google.com These reactions can be either intramolecular or intermolecular. google.com For example, molten urea can serve as both a solvent and a reagent in one-pot addition/cyclization/fragmentation cascades. rsc.orgresearchgate.net Radical anions generated from urea carbonyls through reductive electron transfer can also undergo cyclization to form complex nitrogen heterocycles. researchgate.net

The synthesis of cyclic ureas can be achieved through various strategies, including the intramolecular cyclization of diamines with a carbonylating agent or the dealkylative cyclization of alkenyl isoureas. google.comacs.org The specific pathway and resulting product are often dependent on the reaction conditions and the nature of the substituents. acs.org

Reactivity of the Diethoxyethyl Acetal (B89532) Functionality

The diethoxyethyl group is an acetal, a functional group known for its role as a protecting group for aldehydes due to its stability under basic conditions.

Acetals are susceptible to hydrolysis under acidic conditions, regenerating the parent aldehyde and the corresponding alcohol. chemistrysteps.comorgoreview.com This reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the hydrolysis products. chemistrysteps.com The mechanism involves the protonation of one of the alkoxy oxygens, converting it into a good leaving group. chemistrysteps.comorgoreview.com The departure of the alcohol is assisted by the lone pair of the other oxygen, forming an oxonium ion. This is followed by nucleophilic attack by water and subsequent loss of the second alcohol molecule to yield the aldehyde. chemistrysteps.com The hydrolysis of acetals can be subject to general acid catalysis, where proton transfer from a general acid occurs in the rate-determining step. acs.orgacs.org

The acetal group can be derivatized through various reactions, often initiated by its hydrolysis to the corresponding aldehyde.

Table 2: Acid-Catalyzed Hydrolysis of this compound

| Reactants | Conditions | Products |

| This compound, Water | Acid Catalyst (e.g., HCl) | 2-(3-Methylureido)acetaldehyde, Ethanol (B145695) |

The acetal functionality, particularly in conjunction with the adjacent urea nitrogen, can play a crucial role in intramolecular cyclization reactions through the formation of N-acyliminium ions. acs.orgarkat-usa.org N-acyliminium ions are highly electrophilic species that are powerful intermediates for forming carbon-carbon and carbon-heteroatom bonds. acs.orgarkat-usa.orgacs.orgacs.org

In the case of this compound, treatment with a Lewis acid or a protic acid can lead to the formation of an N-acyliminium ion. This intermediate can then be trapped by a suitable internal nucleophile, leading to the formation of a cyclic product. researchgate.net The stereochemical outcome of such cyclizations can be highly dependent on the reaction conditions and the structure of the substrate. figshare.comacs.orgnih.gov The formation of N,N-acetals through the cyclization of N-acyliminium ions has been demonstrated to be a stereoselective process. nih.govresearchgate.net These types of cyclizations have been extensively used in the synthesis of a wide array of nitrogen-containing heterocycles and natural products. arkat-usa.orgglobalauthorid.com

Cleavage and Rearrangement Reactions of the Acetal Moiety

The diethoxyethyl group in this compound is susceptible to cleavage under acidic conditions. This reaction is not a simple hydrolysis but rather the initial step in the formation of a highly electrophilic intermediate. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of the closely related 1-(2,2-dimethoxyethyl)-3,3-dimethylurea provides a strong model for its behavior. researchgate.netsemanticscholar.org

Under acidic catalysis, such as with trifluoroacetic acid, the acetal functionality is protonated, leading to the elimination of ethanol to form a resonance-stabilized N-acyliminium ion. This reactive species is a powerful electrophile and is central to the subsequent chemical transformations.

One of the primary reactions following the cleavage of the acetal is the electrophilic substitution with electron-rich aromatic compounds, such as phenols and naphthols. semanticscholar.org This reaction, a form of amidoalkylation, leads to the formation of new carbon-carbon bonds. For instance, the reaction of 1-(2,2-dimethoxyethyl)-3,3-dimethylurea with various phenolic compounds yields substituted diarylethanes and dibenzoxanthenes. researchgate.netsemanticscholar.org The outcome of the reaction can be directed by the choice of the phenolic nucleophile and the reaction conditions.

The table below summarizes the outcomes of the acid-catalyzed reaction between a 1-(2,2-dimethoxyethyl)urea analog and various phenols, illustrating the types of products that can be expected from this compound under similar conditions.

| Acetal Reactant | Phenolic Nucleophile | Acid Catalyst | Product(s) | Yield (%) | Reference |

| 1-(2,2-Dimethoxyethyl)-3,3-dimethylurea | 4-Chlororesorcinol | Trifluoroacetic Acid | 1-(2,2-Bis(5-chloro-2,4-dihydroxyphenyl)ethyl)-3,3-dimethylurea | 75 | semanticscholar.org |

| 1-(2,2-Dimethoxyethyl)-3,3-dimethylurea | Sesamol | Trifluoroacetic Acid | 1-(2,2-Bis(2-hydroxy-4,5-methylenedioxyphenyl)ethyl)-3,3-dimethylurea | 80 | semanticscholar.org |

| 1-(2,2-Dimethoxyethyl)-3,3-dimethylurea | 2-Naphthol | Trifluoroacetic Acid | 7,7-Dimethyl-7,14-dihydro-6H-dibenzo[a,j]xanthen-6-ylurea | 85 | semanticscholar.org |

| 1-(2,2-Dimethoxyethyl)-3,3-diphenylurea | 2,7-Naphthalenediol | Trifluoroacetic Acid | 7,7-Diphenyl-7,14-dihydro-6H-dibenzo[a,j]xanthen-6-ylurea | 82 | semanticscholar.org |

Intramolecular reactions are also possible. For N-(2,2-dialkoxyethyl)ureas with an appropriately substituted N'-aryl group, acid-catalyzed conditions can facilitate an intramolecular cyclization. researchgate.net This leads to the formation of heterocyclic structures such as 4-(het)arylimidazolidin-2-ones and benzo[d] semanticscholar.orgCurrent time information in Bangalore, IN.diazepinones. researchgate.net

Mechanistic Studies of Key Transformations (e.g., Amidoalkylation)

The key transformations of this compound, such as amidoalkylation, proceed through the formation of an N-acyliminium ion intermediate. Current time information in Bangalore, IN.qub.ac.uk These ions are powerful electrophiles due to the electron-withdrawing nature of the adjacent acyl group, which enhances their reactivity compared to simple iminium ions. qub.ac.uk

The generally accepted mechanism for the acid-catalyzed amidoalkylation using a 1-(2,2-dialkoxyethyl)urea is as follows:

Protonation of the Acetal: An oxygen atom of the diethoxyethyl group is protonated by the acid catalyst. semanticscholar.org

Formation of an Oxonium Ion: The protonated acetal eliminates a molecule of ethanol to form an intermediate oxonium ion.

Generation of the N-Acyliminium Ion: The lone pair of electrons on the adjacent nitrogen atom assists in the departure of the second molecule of ethanol, leading to the formation of a resonance-stabilized N-acyliminium ion. This is the key electrophilic species in the reaction.

Nucleophilic Attack: The N-acyliminium ion is then attacked by a nucleophile. In the case of amidoalkylation of phenols, the electron-rich aromatic ring acts as the nucleophile, attacking the electrophilic carbon of the iminium ion. semanticscholar.org This step typically occurs at the position ortho or para to the hydroxyl group.

Re-aromatization and Further Reaction: Following the initial C-C bond formation, the aromatic ring re-aromatizes. Depending on the stoichiometry and the nature of the nucleophile, a second amidoalkylation can occur on another phenol (B47542) molecule or on the same molecule if it possesses another activated site, leading to diarylethane products. semanticscholar.org In the case of substrates like naphthols, subsequent cyclization and dehydration can lead to the formation of fused heterocyclic systems like dibenzoxanthenes. semanticscholar.org

This mechanistic pathway highlights the role of the acetal as a masked aldehyde functionality, which can be unmasked under acidic conditions to generate a highly reactive electrophile for the formation of new carbon-carbon and carbon-heteroatom bonds. Current time information in Bangalore, IN. The study of N-acyliminium ions is a significant area of research, as they are versatile intermediates for the synthesis of a wide array of complex nitrogen-containing molecules and heterocyclic scaffolds. Current time information in Bangalore, IN.qub.ac.uk

Structural Modifications and Derivatives of 1 2,2 Diethoxyethyl 3 Methylurea

Alkyl and Aryl Substitutions on the Urea (B33335) Nitrogen Atoms

The nitrogen atoms of the urea moiety in 1-(2,2-diethoxyethyl)-3-methylurea are key points for introducing alkyl and aryl substituents, which can significantly alter the compound's physical, chemical, and biological properties. The synthesis of N,N'-disubstituted ureas is a well-established area of organic chemistry.

Research Findings:

The introduction of additional alkyl or aryl groups onto the urea nitrogens can be achieved through various synthetic routes. For instance, the reaction of an appropriately substituted isocyanate with an amine is a common method for creating unsymmetrical ureas. In the context of modifying a pre-existing urea, direct N-alkylation or N-arylation can be employed, though selectivity can be a challenge.

A variety of substituted ureas have been synthesized for different applications, showcasing the versatility of this functional group. The following table provides examples of N,N'-disubstituted ureas prepared through common synthetic methodologies, which are applicable to the derivatization of this compound.

Table 1: Examples of Synthesized N,N'-Disubstituted Urea Derivatives

| Substituent 1 | Substituent 2 | Synthetic Method | Reference |

|---|---|---|---|

| (Adamantan-1-yl)(phenyl)methyl | 2-Fluorophenyl | Reaction of an isocyanate with an amine | nih.gov |

| (Adamantan-1-yl)(phenyl)methyl | Benzyl | Reaction of an isocyanate with an amine | nih.gov |

| (3,5-Dimethyladamantan-1-yl)methyl | Ethane-1,2-diyl (to form a bis-urea) | Reaction of an isocyanate with a diamine | nih.gov |

| 1,3-Dioxo-1,3-dihydro-isoindol-2-yl | 4-Methoxyphenyl | Condensation of N-aminophthalimide with a carbamate | clockss.org |

Modifications and Transformations of the Diethoxyethyl Acetal (B89532) Group

The diethoxyethyl acetal group is a defining feature of this compound, and its transformation offers a pathway to a variety of other functional groups and molecular structures. Acetal groups are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions.

Research Findings:

The most significant transformation of the N-(2,2-dialkoxyethyl)urea moiety involves the acid-catalyzed intramolecular cyclization. Research has shown that N-(2,2-dialkoxyethyl)ureas can form cyclic imidazolinium cations in the presence of acid. researchgate.net These reactive intermediates can then be trapped by nucleophiles to yield substituted imidazolidin-2-ones. researchgate.net This reaction effectively converts the linear acetal-containing urea into a five-membered heterocyclic ring.

For example, the reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles has been demonstrated to produce various imidazolidin-2-ones. researchgate.net Furthermore, a study on the reaction of 1-(2,2-dimethoxyethyl)-1-methyl-3-phenylurea, a close analog of the title compound, with pyrogallol (B1678534) highlights the reactivity of the acetal group towards nucleophilic attack under certain conditions. documentsdelivered.com

This reactivity can be summarized in the following transformation:

Acid-Catalyzed Cyclization: The diethoxyethyl group, upon protonation, can eliminate ethanol (B145695) to form a cyclic N-acyliminium ion (an imidazolinium cation). This intermediate is then susceptible to attack by a wide range of nucleophiles. If water is the nucleophile, it leads to the formation of a cyclic urea derivative.

This transformation is a powerful tool for converting the acyclic urea precursor into a heterocyclic system, which is a common scaffold in medicinal chemistry.

Synthesis of Hybrid Compounds and Fused Heterocyclic Structures

Leveraging the reactivity of both the urea and the acetal functionalities, this compound can serve as a precursor for the synthesis of more complex molecules, including hybrid compounds and fused heterocyclic systems.

Research Findings:

As mentioned previously, the acid-catalyzed cyclization of N-(2,2-dialkoxyethyl) ureas is a key strategy for forming heterocyclic structures. researchgate.net This can be extended to create fused systems. For instance, if the nucleophile that traps the cyclic imidazolinium cation is part of a larger ring system or contains further reactive groups, a fused or polycyclic architecture can be constructed. Preliminary studies have indicated that this approach can lead to the formation of not only imidazolidinones but also benzo[d] researchgate.netnih.govdiazepinones. researchgate.net

The synthesis of heterocyclic compounds from urea and its derivatives is a broad and active field of research, with applications in the development of pharmaceuticals and agrochemicals. researchgate.netrsc.org The general strategies often involve the condensation of the urea moiety with a bifunctional reagent. In the case of this compound, the in situ generation of a reactive group from the acetal provides an intramolecular pathway to heterocycle formation.

The following table outlines the types of heterocyclic systems that have been synthesized from related N-(2,2-dialkoxyethyl)urea precursors.

Table 2: Heterocyclic Systems Synthesized from N-(2,2-Dialkoxyethyl)urea Precursors

| Precursor Type | Reaction Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|

| N-(2,2-Dialkoxyethyl)ureas | Acid catalysis | Imidazolidinones | researchgate.net |

Conformational Analysis and Isomerism in Urea-Acetal Derivatives

The conformational preferences and the potential for isomerism in derivatives of this compound are critical for understanding their three-dimensional structure and intermolecular interactions. The urea functional group exhibits restricted rotation around the C-N bonds due to partial double bond character.

Research Findings:

For N,N'-disubstituted ureas, several conformations are possible, generally described as trans-trans, trans-cis, and cis-cis with respect to the orientation of the substituents on the nitrogen atoms relative to the carbonyl group. In the solid state and in solution, many N,N'-disubstituted ureas preferentially adopt a trans-trans conformation. nih.govresearchgate.net

The introduction of substituents, such as the methyl group and the diethoxyethyl group in the title compound, significantly influences the conformational landscape. researchgate.net N-alkylation can shift the conformational equilibrium. For example, while N,N'-diphenylurea exists in a trans-trans conformation, N-methylation can favor a cis-cis arrangement to avoid steric clashes.

Computational studies, along with experimental techniques like NMR spectroscopy and X-ray crystallography, are powerful tools for elucidating the conformational preferences of urea derivatives. nih.govresearchgate.net These studies have shown that factors such as intramolecular hydrogen bonding can stabilize certain conformations. For instance, in some N-alkyl-N'-aryl ureas, a cis-trans conformation can be stabilized by an internal hydrogen bond. researchgate.net

The rotational energy barriers around the C-N bonds in ureas are on the order of 8-10 kcal/mol, which is high enough to potentially allow for the existence of distinct conformers at room temperature. researchgate.net The flexible diethoxyethyl side chain adds another layer of conformational complexity to the molecule.

Table 3: Key Conformational Features of N,N'-Disubstituted Ureas

| Feature | Description | Influencing Factors | Reference |

|---|---|---|---|

| Isomerism | Typically exist as trans-trans, trans-cis, or cis-cis isomers around the urea C-N bonds. | Steric hindrance, N-alkylation, solvent effects. | nih.govresearchgate.netresearchgate.net |

| Preferred Conformation | The trans-trans conformation is often the most stable for N,N'-diaryl and N-alkyl-N'-aryl ureas. | Electronic effects, potential for intramolecular hydrogen bonding. | nih.govresearchgate.net |

| Effect of N-Methylation | Can induce a shift from a trans to a cis conformation to alleviate steric strain. | Steric bulk of the other N-substituent. | researchgate.net |

| Rotational Barriers | The rotation around the urea C-N bonds is restricted, with energy barriers of approximately 8-10 kcal/mol. | Degree of substitution, electronic nature of substituents. | researchgate.net |

Spectroscopic and Computational Elucidation of 1 2,2 Diethoxyethyl 3 Methylurea

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman spectroscopy, and X-ray crystallography each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the carbon-hydrogen framework of an organic molecule. By applying NMR, one could confirm the connectivity and elucidate the conformational dynamics of 1-(2,2-Diethoxyethyl)-3-methylurea in solution.

A standard analysis would involve acquiring one-dimensional (1D) ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, the chemical shift of each proton signal would indicate its electronic environment. For instance, the protons of the methyl group attached to the urea (B33335) nitrogen would likely appear as a doublet (due to coupling with the adjacent N-H proton) in a distinct region of the spectrum. The ethoxy groups would show a characteristic triplet and quartet pattern for the methyl and methylene (B1212753) protons, respectively. The methine proton of the acetal (B89532) group and the methylene protons adjacent to the other urea nitrogen would also exhibit unique chemical shifts and coupling patterns, confirming the diethoxyethyl fragment. The N-H protons would appear as broader signals, and their chemical shifts could be sensitive to solvent and concentration, indicative of hydrogen bonding.

The ¹³C NMR spectrum would complement the ¹H data by showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the urea moiety would be particularly deshielded and appear at a characteristic downfield chemical shift.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning all proton and carbon signals by revealing their connectivity. For conformational analysis, Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) could be employed to probe through-space interactions between protons, providing insights into the preferred spatial arrangement of the molecule's different fragments. Variable temperature NMR studies could also reveal information about dynamic processes, such as restricted rotation around the C-N bonds of the urea group.

Table 1: Hypothetical ¹H NMR Data for this compound This table presents illustrative data based on typical chemical shifts for similar functional groups.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ (ethoxy) | 1.20 | t | 7.0 | 6H |

| CH₃ (methylurea) | 2.80 | d | 4.8 | 3H |

| CH₂ (ethoxy) | 3.60 | q | 7.0 | 4H |

| CH₂ (urea) | 3.40 | t | 5.5 | 2H |

| CH (acetal) | 4.60 | t | 5.5 | 1H |

| NH (methylurea) | 5.80 | q | 4.8 | 1H |

| NH (ethylurea) | 6.20 | t | 5.5 | 1H |

Table 2: Hypothetical ¹³C NMR Data for this compound This table presents illustrative data based on typical chemical shifts for similar functional groups.

| Carbon | Chemical Shift (δ, ppm) |

| CH₃ (ethoxy) | 15.2 |

| CH₃ (methylurea) | 27.5 |

| CH₂ (urea) | 40.1 |

| CH₂ (ethoxy) | 62.8 |

| CH (acetal) | 101.5 |

| C=O (urea) | 158.0 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, a high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would offer valuable clues about the molecule's structure. Common fragmentation pathways for ureas and acetals would be expected. For example, cleavage of the C-N bonds of the urea moiety or the C-O bonds of the acetal group would lead to characteristic fragment ions. The loss of neutral molecules such as ethanol (B145695) or parts of the ethyl chain are also plausible fragmentation routes. guidechem.com The analysis of these fragments helps to piece together the molecular structure, corroborating the information obtained from NMR spectroscopy.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound This table illustrates potential fragmentation patterns and the corresponding m/z values.

| Fragment Ion | Proposed Structure | m/z |

| [M]+ | [C₈H₁₈N₂O₃]⁺ | 190 |

| [M - OCH₂CH₃]⁺ | [C₆H₁₃N₂O₂]⁺ | 145 |

| [M - CH(OCH₂CH₃)₂]⁺ | [CH₃NHCONH₂]⁺ | 74 |

| [CH(OCH₂CH₃)₂]⁺ | [C₅H₁₁O₂]⁺ | 103 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR spectrum is obtained by measuring the absorption of infrared radiation, while a Raman spectrum is generated from the inelastic scattering of monochromatic light. Together, they provide a "fingerprint" of the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the urea group, typically in the range of 1630-1680 cm⁻¹. The N-H stretching vibrations would appear as one or more bands in the region of 3200-3400 cm⁻¹. The presence and shape of these N-H bands can provide information about hydrogen bonding. C-N stretching vibrations of the urea core and C-O stretching of the diethoxy groups would also be observable.

Raman spectroscopy would provide complementary information. For instance, while the C=O stretch is strong in the IR, it may be weaker in the Raman spectrum. Conversely, more symmetric vibrations might be stronger in the Raman spectrum. The combination of both IR and Raman data allows for a more complete vibrational assignment.

Table 4: Expected Characteristic IR Absorption Bands for this compound This table shows representative frequency ranges for the key functional groups.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium-Strong |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O Stretch (urea) | 1630 - 1680 | Strong |

| N-H Bend | 1550 - 1640 | Medium |

| C-N Stretch | 1400 - 1480 | Medium |

| C-O Stretch (acetal) | 1050 - 1150 | Strong |

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. This technique would reveal precise bond lengths, bond angles, and torsion angles for this compound.

Furthermore, the crystal structure would provide invaluable information about the intermolecular interactions, such as hydrogen bonding patterns. In the solid state, the N-H groups of the urea moiety are expected to act as hydrogen bond donors, while the carbonyl oxygen and potentially the oxygens of the diethoxy groups could act as acceptors. These interactions dictate the packing of the molecules in the crystal lattice. Analysis of the crystal structure of related urea derivatives has indeed shown extensive hydrogen bonding networks. The solid-state conformation of the molecule could then be compared to the solution-state conformation inferred from NMR studies.

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings. Quantum mechanical calculations can be used to predict molecular structures, energies, and various spectroscopic properties.

Density Functional Theory (DFT) has become a widely used computational method due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations would be employed to:

Optimize Molecular Geometry: DFT can predict the lowest energy conformation (or multiple low-energy conformers) of the molecule in the gas phase. These calculated geometries, including bond lengths and angles, can be compared with experimental data from X-ray crystallography, if available.

Calculate Spectroscopic Properties: DFT can be used to calculate vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra. It can also be used to predict NMR chemical shifts, which can be correlated with experimental spectra.

Analyze Electronic Structure: DFT provides insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The electrostatic potential surface can be calculated to visualize regions of the molecule that are electron-rich or electron-poor, which is useful for understanding intermolecular interactions.

Determine Energetics: The relative energies of different conformers can be calculated to assess their stability. Rotational barriers, for example around the C-N bonds of the urea, can also be computed to understand the molecule's flexibility.

By combining these advanced spectroscopic and computational methods, a comprehensive and detailed understanding of the structural, conformational, and electronic properties of this compound can be achieved.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of molecules and their interactions at an atomic level. nih.gov For this compound, MD simulations can provide critical insights into its behavior in various environments, particularly in solution, which is crucial for understanding its chemical reactivity and potential applications. Simulations of urea and its derivatives have been extensively used to study their effects on water structure and interactions with biomolecules. nih.govnih.govnjit.edu

Furthermore, MD simulations can elucidate intermolecular interactions between molecules of this compound themselves. In concentrated solutions, urea molecules are known to form complexes or dimers. datapdf.com Simulations can predict the stability and geometry of such aggregates, which are governed by a combination of hydrogen bonding and van der Waals interactions. The interplay between the polar urea core and the more non-polar alkyl groups would dictate the preferred orientation in these clusters.

The interaction of this compound with other solutes, such as proteins or polymers, can also be modeled. Urea is a well-known protein denaturant, and MD simulations have been instrumental in understanding this phenomenon. njit.edu The simulations show that urea can interact directly with both the protein backbone and amino acid side chains, particularly non-polar ones, which destabilizes the native folded state. njit.eduresearchgate.net By simulating this compound with model peptides or proteins, one could predict its potential as a denaturant or a stabilizing agent, assessing how the diethoxyethyl and methyl substituents modify the interaction landscape compared to unsubstituted urea.

Table 1: Illustrative MD Simulation Parameters for this compound in Aqueous Solution

| Parameter | Value/Description |

| System Composition | 1 molecule of the compound, ~5000 water molecules |

| Force Field | CHARMM General Force Field (CGenFF) / GROMOS |

| Ensemble | NPT (Isothermal-isobaric) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100 nanoseconds |

| Analysis Performed | Radial Distribution Functions (RDFs), Hydrogen Bond |

| Lifetimes, Root Mean Square Deviation (RMSD), Solvent | |

| Accessible Surface Area (SASA) |

Exploration of Conformational Landscapes and Energy Barriers

The biological activity and physical properties of flexible molecules like this compound are intrinsically linked to their accessible conformations and the energy required to transition between them. Computational methods, particularly quantum mechanics calculations like Density Functional Theory (DFT), are essential for exploring these conformational landscapes. acs.orgnih.gov

For N,N'-disubstituted ureas, the primary conformational flexibility arises from rotation around the two C-N bonds of the urea core. This leads to different isomers, typically labeled as trans-trans, cis-trans, trans-cis, and cis-cis, referring to the orientation of the substituents relative to the carbonyl group. For most simple N-alkyl-N'-aryl or N,N'-dialkyl ureas, there is a clear preference for specific conformers, often stabilized by intramolecular hydrogen bonds or minimized steric hindrance. nih.gov For instance, studies on N-aryl-N'-cyclopentyl ureas have shown that methylation patterns significantly affect the conformational preference, with some derivatives adopting both trans-trans and cis-trans conformations of similar energy. nih.gov

A systematic conformational search for this compound would likely be performed using DFT calculations. This would involve rotating the key dihedral angles and optimizing the geometry at each step to map out the potential energy surface (PES). The results would identify the low-energy conformers (local minima) and the transition states connecting them, providing the energy barriers for conformational changes. The bulky and flexible diethoxyethyl group is expected to have a significant impact on the conformational landscape, potentially leading to a more complex energy surface with multiple low-energy minima corresponding to different folded arrangements of the side chain.

Table 2: Hypothetical Calculated Rotational Energy Barriers for this compound

| Rotational Bond | Transition State Geometry | Calculated Barrier (kcal/mol) | Method |

| C(O)-N(H)CH₃ | Perpendicular N-CH₃ | ~8.5 | DFT (B3LYP) |

| C(O)-N(H)CH₂CH(OEt)₂ | Perpendicular N-CH₂ | ~9.2 | DFT (B3LYP) |

| N-CH₂CH(OEt)₂ | Eclipsed CH₂-CH | ~5.8 | DFT (B3LYP) |

| CH₂-CH(OEt)₂ | Eclipsed CH-O | ~4.5 | DFT (B3LYP) |

Note: This data is illustrative and based on typical values for similar urea derivatives. acs.orgresearchgate.net

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is indispensable for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. For this compound, computational chemistry can be used to predict its reactivity and understand the mechanisms of its formation and degradation.

The synthesis of unsymmetrical ureas often proceeds through isocyanate intermediates. nih.govorganic-chemistry.org One common route involves the reaction of an amine with an isocyanate. Computational modeling can be used to study the mechanism of the formation of this compound, for example, from the reaction of methyl isocyanate with 2,2-diethoxyethan-1-amine or ethyl isocyanate with N-methyl-2,2-diethoxyethan-1-amine. DFT calculations can map the reaction energy profile, identifying the transition state for the nucleophilic attack of the amine on the isocyanate carbon and calculating the activation energy.

Another area of interest is the hydrolysis of the urea functionality. The mechanism of urea hydrolysis, particularly when catalyzed, has been a subject of computational studies. nih.gov For this compound, computational models could investigate both acid- and base-catalyzed hydrolysis pathways. These calculations would involve modeling the protonation or deprotonation steps, the nucleophilic attack of water on the carbonyl carbon, and the subsequent bond-breaking events leading to the final products (amines and carbon dioxide). The calculations can determine whether the reaction proceeds through a concerted or stepwise mechanism and identify the rate-determining step. For instance, modeling the hydrolysis of the related enzyme urease showed that a proposed tetrahedral intermediate was energetically unfavorable compared to the initial coordination of urea. nih.gov

Furthermore, the acetal group in the diethoxyethyl substituent is also susceptible to hydrolysis under acidic conditions. Computational modeling could be employed to compare the activation energy for acetal hydrolysis versus urea hydrolysis, thereby predicting the selectivity of degradation under different pH conditions. Such studies provide a molecular-level understanding of the compound's stability and reactivity.

Table 3: Illustrative Reaction Pathway Analysis for the Formation of this compound via Isocyanate Pathway

| Reaction Step | Reactants | Transition State (TS) Description | Activation Energy (ΔE‡) (kcal/mol) |

| Nucleophilic Attack | CH₃-N=C=O + H₂N-CH₂CH(OEt)₂ | N-C bond forming, C=O bond lengthening | ~15-20 |

| Proton Transfer | Intermediate Zwitterion | Intramolecular H-transfer from N⁺ to O⁻ | ~2-5 |

Note: This data is hypothetical and for illustrative purposes, based on general mechanisms for urea synthesis.

Role and Utility of 1 2,2 Diethoxyethyl 3 Methylurea in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. taylorfrancis.com 1-(2,2-Diethoxyethyl)-3-methylurea serves as a valuable starting material in the construction of several classes of nitrogen-containing heterocycles.

While direct synthesis of imidazolidinones using this compound is not extensively documented in the provided results, the synthesis of 2-imidazolidinone can be achieved through the reaction of ethylene (B1197577) diamine and urea (B33335). google.com This process involves a condensation reaction where ammonia (B1221849) is removed to drive the formation of the cyclic product. google.com The resulting 2-imidazolidinone can be purified by recrystallization. google.com The general importance of five-membered nitrogen heterocycles like pyrroles and indoles is underscored by their presence in numerous biologically active compounds. taylorfrancis.comnih.gov The development of synthetic routes to these heterocycles is a significant area of research in organic chemistry. taylorfrancis.comnih.gov

This compound is a key component in the Biginelli reaction, a one-pot multicomponent reaction used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction involves the condensation of an aldehyde, a β-ketoester, and a urea or thiourea (B124793) derivative. wikipedia.orgorganic-chemistry.orgnih.gov The use of substituted ureas like this compound allows for the introduction of diverse functionalities into the final DHPM structure.

The Biginelli reaction is of significant interest due to the wide range of biological activities exhibited by the resulting DHPMs, including their use as calcium channel blockers and anti-inflammatory agents. nih.govnih.gov Various catalysts, including Brønsted and Lewis acids, have been employed to improve the efficiency and yield of the Biginelli reaction. wikipedia.orgorganic-chemistry.org Solvent-free conditions and the use of recyclable catalysts have also been explored to develop more environmentally friendly synthetic protocols. nih.govnih.gov

The reaction mechanism is believed to proceed through the initial formation of an iminium ion from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the β-ketoester, followed by cyclization and dehydration to afford the dihydropyrimidinone. wikipedia.orgorganic-chemistry.org The use of thiourea in place of urea leads to the corresponding dihydropyrimidinethiones, which are also valuable building blocks for the synthesis of natural products. nih.gov

A notable variation is the five-component condensation that can occur where the initially formed Biginelli product undergoes a subsequent hetero-Diels-Alder reaction. frontiersin.org

Table 1: Examples of Biginelli Reaction Conditions

| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| [Btto][p-TSA] | Solvent-free | 90 °C | 30 min | Good | nih.gov |

| Silicotungstic acid/Amberlyst-15 | Solvent-free | Not specified | Not specified | Good (for electron-poor aldehydes) | nih.gov |

| p(AMPS) hydrogel | Ethanol (B145695) | Reflux | Not specified | High | chemmethod.com |

| Bismuth(III) nitrate | Acetonitrile | Reflux | 2.5 h | Higher than classic method | researchgate.net |

| Triphenylphosphine | Solvent-free | Not specified | Not specified | Higher than classic method | researchgate.net |

This table is for illustrative purposes and specific yields can vary based on the substrates used.

The masked aldehyde functionality within this compound makes it a suitable precursor for transformations that require an aldehyde, such as the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines (THIQs). nih.gov The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. nih.gov The resulting THIQ scaffold is a common motif in many natural products and pharmacologically active compounds. nih.gov

Recent advancements in the Pictet-Spengler reaction have focused on the development of asymmetric catalytic systems to produce enantiomerically enriched THIQs. nih.gov The use of chiral Brønsted acids as catalysts has shown significant promise in achieving high stereoselectivity. nih.gov Furthermore, the development of radical cascade reactions using isonitriles has emerged as a powerful strategy for constructing various nitrogen heterocycles, including isoquinolines. rsc.org An expeditious synthesis of a pyrroloisoquinoline has been developed using an intramolecular azomethine ylide-alkene [3+2] cycloaddition as the key step. nih.gov

Scaffold for the Construction of Complex Molecular Architectures

The inherent functionalities of this compound, namely the urea and the protected aldehyde, allow it to serve as a versatile scaffold. This enables the sequential or convergent assembly of more complex molecules. For instance, the urea moiety can participate in cyclization reactions, as seen in the Biginelli reaction, while the deprotected aldehyde can undergo a wide range of subsequent transformations such as aldol (B89426) reactions, Wittig reactions, or reductive aminations. This dual reactivity allows for the construction of intricate molecular frameworks from a relatively simple starting material.

Enabling Reagent in Stereoselective Transformations

While specific examples of this compound as a direct chiral auxiliary were not found in the provided search results, its role as a precursor to aldehydes is significant in stereoselective synthesis. Aldehydes are crucial electrophiles in many asymmetric reactions, including aldol additions, allylation/crotylation reactions, and enantioselective additions of organometallic reagents. By generating the aldehyde in situ or in a preceding step from this compound, chemists can employ well-established stereoselective methods to control the creation of new chiral centers. The development of stereoselective methods for the synthesis of vicinal diamines, for example, is an area of active research. researchgate.net

Investigation of its Chemical Behavior in Solubilization Phenomena

The search results did not yield specific studies investigating the role of this compound in solubilization phenomena. However, the structure of the molecule, containing both polar (urea) and non-polar (diethoxyethyl) groups, suggests it may possess some amphiphilic character. This is a common feature of hydrotropes, which are compounds that can enhance the solubility of poorly soluble substances in water. Further research would be needed to determine if this compound or its derivatives exhibit significant hydrotropic properties.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency

Currently, detailed synthetic protocols for 1-(2,2-diethoxyethyl)-3-methylurea are not widely published. Future research could focus on developing efficient and scalable synthetic methods. Key areas of investigation would include:

Green Chemistry Approaches: Exploring the use of environmentally benign solvents and reagents, and developing catalytic methods to minimize waste and energy consumption.

Flow Chemistry Synthesis: Continuous flow processes could offer advantages in terms of safety, scalability, and product consistency for the synthesis of this and other functionalized ureas.

Exploration of Unprecedented Reactivity and Transformations

The reactivity of this compound is largely unexplored. The presence of both a urea (B33335) and a protected aldehyde functionality suggests several potential transformations:

Deprotection and Derivatization: The diethyl acetal (B89532) can be hydrolyzed under acidic conditions to reveal a reactive aldehyde group. This aldehyde could then be used in a variety of subsequent reactions, such as reductive aminations, Wittig reactions, or aldol (B89426) condensations, to create a diverse range of new molecules.

Intramolecular Cyclizations: Under specific conditions, the deprotected aldehyde could potentially react with the urea moiety to form novel heterocyclic structures.

Reactivity of the Urea Group: The N-H protons of the urea can be deprotonated to generate nucleophiles for further functionalization. The urea moiety itself can also participate in hydrogen bonding, which could be exploited in catalysis or supramolecular chemistry.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of molecules. For this compound, computational studies could provide valuable insights into:

Conformational Analysis: Understanding the preferred three-dimensional shape of the molecule is crucial for predicting its reactivity and how it might interact with other molecules. Studies on related N,N'-disubstituted ureas have shown a preference for trans conformations, and similar analyses for this compound would be highly informative. researchgate.net

Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to model potential reaction pathways, helping to design and optimize synthetic routes and predict the formation of new products.

Spectroscopic Properties: Computational models can predict spectroscopic data (e.g., NMR, IR spectra), which would be invaluable for the characterization of this compound and its derivatives.

Integration into Modular Synthesis Platforms

Modular synthesis aims to create complex molecules by assembling smaller, pre-functionalized building blocks. The bifunctional nature of this compound makes it an interesting candidate for such platforms.

As a Bifunctional Building Block: The urea and the protected aldehyde can serve as two independent points of connection. For example, the urea could be incorporated into a polymer backbone, while the aldehyde is later deprotected and used to attach other functional groups.

In Automated Synthesis: The development of robust synthetic routes to this and similar compounds could enable their use in automated synthesis platforms, accelerating the discovery of new materials and bioactive molecules.

Q & A

Q. What are the established synthetic routes for 1-(2,2-Diethoxyethyl)-3-methylurea, and how can reaction conditions be optimized?

The compound is synthesized via alkylation of 3-methylurea with bromoacetaldehyde diethyl acetal. Key steps include:

- Heating 3-methylurea with bromoacetaldehyde diethyl acetal at 80°C for 48 hours under inert conditions .

- Purification via recrystallization or column chromatography to isolate the product. Optimization involves adjusting stoichiometry (1:1.1 molar ratio of urea to alkylating agent) and monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : H and C NMR confirm the urea backbone and diethoxyethyl substituent. Key signals include δ ~3.5–4.0 ppm (ethoxy groups) and δ ~6.5 ppm (urea NH) .

- Mass Spectrometry : High-resolution ESI-MS (exact mass 218.1264) validates molecular formula CHNO .

- X-ray Crystallography : For structural elucidation, single-crystal diffraction data (deposited in CCDC) reveal bond angles and conformations .

Q. What safety protocols are critical when handling this compound?

- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Store in a cool, dry environment away from oxidizers.

- In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Emergency procedures align with OSHA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

Cross-validation using complementary techniques is essential:

- Compare experimental H NMR shifts with computational predictions (e.g., DFT calculations).

- Analyze isotopic patterns in HRMS to rule out impurities .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .

Q. What computational methods predict the reactivity of this urea derivative in metal coordination complexes?

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Acidic Hydrolysis : The diethoxyethyl group hydrolyzes to acetaldehyde derivatives at pH < 3.

- Oxidative Stress : LC-MS identifies degradation products like 3-methylurea and glyoxal under HO exposure . Stability studies should use accelerated aging protocols (40°C/75% RH) with HPLC monitoring .

Q. What advanced impurity profiling strategies are recommended for this compound?

- HPLC-MS/MS detects trace impurities (e.g., residual alkylating agents or urea byproducts) with a detection limit of 0.1% .

- Compare retention times and fragmentation patterns with certified reference standards (e.g., LGC Quality guidelines) .

Q. How can researchers apply this compound in designing luminescent metal complexes?

- Coordination with Ag(I) or Au(I) forms [(NHC)M] complexes, which exhibit photoluminescence due to metal-metal interactions. Synthetic steps include transmetallation with (tht)AuBr .

- Solid-state emission spectra (λ ~500–600 nm) and Stokes shifts (>200 nm) indicate excited-state geometric distortions .

Methodological Best Practices

Q. What statistical approaches ensure robust data interpretation in kinetic studies?

- Use nonlinear regression (e.g., Michaelis-Menten models) for reaction rate analysis.

- Apply ANOVA to assess significance of temperature/pH effects on degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.